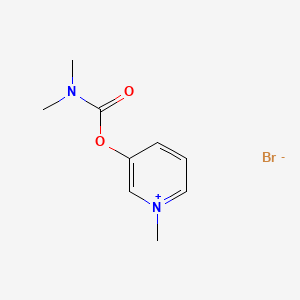

溴吡啶斯的明

描述

溴吡啶斯的明是一种季铵化合物,用作可逆的胆碱酯酶抑制剂。 它主要用于治疗重症肌无力,这是一种以肌肉无力和疲劳为特征的神经肌肉疾病 . 溴吡啶斯的明通过抑制乙酰胆碱的分解来增强神经肌肉传递,从而增加其在神经肌肉接头处的可用性 .

作用机制

溴吡啶斯的明通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶负责分解神经肌肉接头处的乙酰胆碱 . 通过阻止乙酰胆碱的水解,溴吡啶斯的明增加了乙酰胆碱的浓度,从而增强了神经肌肉传递 . 这导致重症肌无力患者的肌肉力量改善和疲劳减少 .

分子靶标和途径:

乙酰胆碱酯酶: 溴吡啶斯的明的主要分子靶标.

神经肌肉接头: 溴吡啶斯的明增加乙酰胆碱可用性的作用部位.

科学研究应用

溴吡啶斯的明在科学研究中有着广泛的应用,包括:

生物学: 用于研究神经肌肉传递和乙酰胆碱在肌肉功能中的作用.

医学: 广泛研究其在重症肌无力和其他神经肌肉疾病中的治疗作用.

工业: 用于开发缓释剂和其他药物制剂.

生化分析

Biochemical Properties

Pyridostigmine bromide plays a significant role in biochemical reactions by inhibiting the destruction of acetylcholine by cholinesterase . This inhibition permits freer transmission of nerve impulses across the neuromuscular junction .

Cellular Effects

The effects of Pyridostigmine bromide on cells are primarily related to its impact on the cholinergic system. By inhibiting acetylcholinesterase, it increases the concentration of the neurotransmitter acetylcholine, leading to hyperstimulation of the cholinergic system at central and peripheral sites .

Molecular Mechanism

The molecular mechanism of action of Pyridostigmine bromide involves its binding to acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thus enhancing cholinergic transmission .

Temporal Effects in Laboratory Settings

In a study involving 50 healthy Chinese male subjects, each received seven doses of 30 mg Pyridostigmine bromide orally over three days . The pharmacokinetics and the effects of Pyridostigmine bromide on red blood cell acetylcholinesterase activity were described using a mixed effects model .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, it is known that Pyridostigmine bromide is used in the prophylactic treatment in the Persian Gulf War, for prevention of post-traumatic stress and heat and pesticide exposure .

Metabolic Pathways

Pyridostigmine bromide is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby influencing the metabolic flux of this neurotransmitter .

Subcellular Localization

As an acetylcholinesterase inhibitor, it is likely to be localized wherever this enzyme is present, including the synaptic cleft where acetylcholine is broken down .

准备方法

合成路线和反应条件: 溴吡啶斯的明可以通过 3-羟基-1-甲基吡啶鎓溴化物与二甲基氨基甲酰氯反应合成。 反应通常在氢氧化钠等碱的存在下进行,这有助于形成氨基甲酸酯 .

工业生产方法: 在工业生产中,溴吡啶斯的明采用类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的质量一致。 然后通过重结晶或其他合适的方法纯化化合物,以达到所需的纯度水平 .

化学反应分析

反应类型: 溴吡啶斯的明会发生几种类型的化学反应,包括:

常用试剂和条件:

水解: 酸性或碱性条件,通常使用盐酸或氢氧化钠.

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

主要形成的产物:

水解: 3-羟基-1-甲基吡啶鎓溴化物和二甲胺.

氧化: 根据具体条件形成的各种氧化产物.

取代: 氯吡啶斯的明或碘吡啶斯的明.

相似化合物的比较

溴吡啶斯的明通常与其他胆碱酯酶抑制剂进行比较,例如:

新斯的明: 结构和功能相似,但作用时间较短,副作用更明显.

毒扁豆碱: 一种天然生物碱,化学结构不同,但作用机制相似.

腾喜龙: 一种短效胆碱酯酶抑制剂,主要用于诊断目的.

溴吡啶斯的明的独特性:

更长的作用时间: 与新斯的明相比,溴吡啶斯的明的作用时间更长,使其更适合于慢性管理重症肌无力.

更轻的副作用: 与新斯的明相比,溴吡啶斯的明的副作用更轻.

类似化合物的列表:

- 新斯的明

- 毒扁豆碱

- 腾喜龙

属性

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBTNPBYXSMOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023540 | |

| Record name | Pyridostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF /ACH/ ACETYLCHOLINE BY ACHE /ACETYLCHOLINESTERASE/ @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED., Following admin of pyridostigmine bromide to rats, erythrocyte acetylcholinesterase activity recovered only slowly due to the covalent nature of inhibition. The logarithm of the plasma concn of pyridostigmine bromide was linearly related to the increase in tibialis twitch tension due to facilitation of neuromuscular transmission., Of 12 analogs of pyridostigmine prepared by reacting 2-substituted 3-pyridinols with the desired carbamoyl chloride 2-iodo-3-(dimethylcarbamoyloxy)pyridine methiodide was the most active inhibitor of acetylcholinesterase and butyrylcholinesterase. The progressive inhibition curves for AChE and BuChE are compared and related to ionic attraction and steric requirements of the inhibitors. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

101-26-8 | |

| Record name | Pyridostigmine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridostigmine bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridostigmine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI301NA53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152-154 °C | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

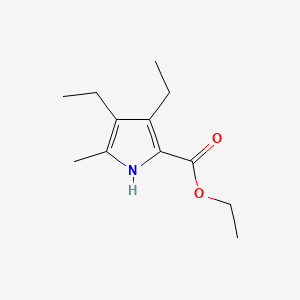

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

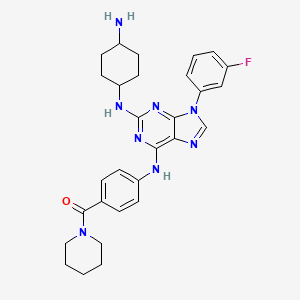

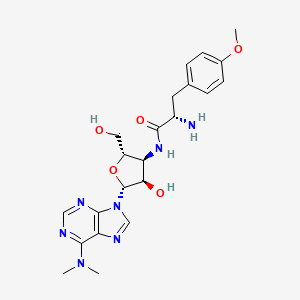

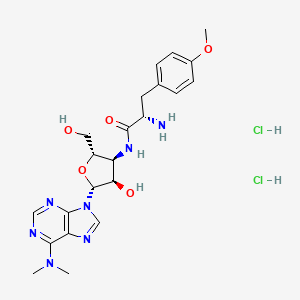

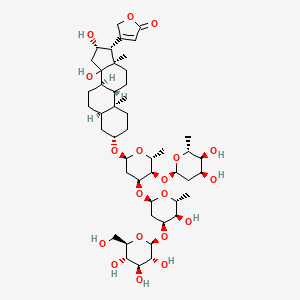

Feasible Synthetic Routes

A: Pyridostigmine bromide is a reversible acetylcholinesterase inhibitor. [, ] It binds to and inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. [, , , ]

A: Increased acetylcholine levels stimulate cholinergic receptors at the neuromuscular junction, improving muscle strength and reducing fatigue in conditions like myasthenia gravis. [, , , , ] Additionally, pyridostigmine bromide can impact autonomic functions such as heart rate and blood pressure by modulating cholinergic signaling in the autonomic nervous system. [, , ]

A: The molecular formula of pyridostigmine bromide is C9H13BrN2O2, and its molecular weight is 261.12 g/mol. [, ]

A: Yes, various analytical methods have been employed for pyridostigmine bromide characterization. UV spectrophotometry is commonly used for quantitative analysis, often at a wavelength of 269 nm. [, , ] Infrared (IR) spectroscopy helps identify functional groups and can confirm the presence of pyridostigmine bromide in different formulations like solid dispersions. [, ] Differential scanning calorimetry (DSC) provides information about the thermal behavior of the compound and can be used to assess its physical state within formulations. [, ]

A: Research on pyridostigmine bromide formulations has explored various approaches to enhance its stability and delivery. Studies have examined its stability in oral disintegrating tablets, [, , ] solid dispersions, [, ] and cationic liposomes. [] These studies assessed factors like disintegration time, drug content, and in vitro drug release profiles under various conditions to optimize formulation stability.

A: Pyridostigmine bromide itself does not act as a catalyst. Its primary mechanism involves reversible binding to the enzyme acetylcholinesterase, inhibiting its enzymatic activity. []

A: Yes, in silico docking studies have investigated the interaction of pyridostigmine bromide with the drug efflux transporter P-glycoprotein. These studies aim to understand the binding affinity and potential interactions of the compound with this transporter protein at a molecular level. []

A: While specific SAR studies on pyridostigmine bromide are limited in the provided research, it's known that structural elements like the quaternary nitrogen and the carbamate group are crucial for its interaction with acetylcholinesterase and its pharmacological activity. [] Modifications to these structural features could potentially alter its binding affinity, potency, and selectivity towards the enzyme.

ANone: Several approaches have been explored to enhance pyridostigmine bromide's bioavailability and stability. These include developing:

- Orally disintegrating tablets: These formulations aim for rapid disintegration in the mouth, potentially allowing for faster absorption and improved bioavailability. [, , ]

- Solid dispersions: Incorporating pyridostigmine bromide into solid dispersions using carriers like mannitol and Eudragit® EPO can mask the bitter taste and enhance its dissolution rate, potentially improving bioavailability. []

- Cationic liposomes: Encapsulating pyridostigmine bromide in cationic liposomes has shown promise in enhancing its intestinal permeability and potentially its oral bioavailability. []

- Sustained-release formulations: These formulations, like poly (DL-lactide) microspheres, aim to control the drug release over a prolonged period, potentially reducing dosing frequency and improving patient compliance. []

ANone: Information on specific SHE regulations and compliance related to pyridostigmine bromide is not provided in the research excerpts.

A: Pyridostigmine bromide is well-absorbed after oral administration, but its bioavailability is relatively low (7.6 ± 2.4%). [] It is widely distributed throughout the body, crossing the blood-brain barrier to a limited extent. []

A: Pyridostigmine bromide is primarily metabolized by hydrolysis in the liver and plasma, forming 3-hydroxy-N-methylpyridinium bromide. [] It is mainly excreted in the urine, with a half-life of approximately 3-4 hours. [, ]

A: Rabbit models have been commonly employed in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of different pyridostigmine bromide formulations. [, , ] Rat models have been used to investigate the compound's potential for toxicity, including its effects on blood biochemical markers and oxidative stress parameters. []

ANone: Clinical trials have investigated the efficacy of pyridostigmine bromide in various conditions, including:

- Myasthenia Gravis: Numerous trials have established pyridostigmine bromide as an effective treatment for improving muscle strength and reducing fatigue in myasthenia gravis patients. [, , ]

- Orthostatic Intolerance: Some trials have shown that pyridostigmine bromide can improve orthostatic hypotension, particularly by increasing diastolic blood pressure, without significantly affecting supine hypertension. [, ]

- Diabetic Neurogenic Bladder: A study indicated that pyridostigmine bromide, in combination with lipoic acid, could improve postvoid residual urine volume in patients with diabetic neurogenic bladder. []

ANone: Specific information about resistance mechanisms to pyridostigmine bromide is not explicitly discussed in the provided research.

A: While generally considered safe at therapeutic doses, pyridostigmine bromide can cause cholinergic side effects due to excessive acetylcholine accumulation. These side effects might include nausea, vomiting, diarrhea, abdominal cramps, increased salivation, sweating, and bradycardia. [, , , ]

ANone: Research on targeted delivery strategies for pyridostigmine bromide is not extensively covered in the provided research excerpts.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as UV detection, is frequently employed to determine pyridostigmine bromide concentrations in biological samples like plasma. [, , ] These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic and bioequivalence studies.

ANone: Information regarding the environmental impact and degradation of pyridostigmine bromide is not provided in the research excerpts.

A: Pyridostigmine bromide's dissolution rate is a critical factor influencing its bioavailability. Formulations like solid dispersions aim to enhance its dissolution, potentially leading to faster absorption and improved therapeutic outcomes. []

A: The development and validation of analytical methods, particularly HPLC methods, for quantifying pyridostigmine bromide in various matrices are crucial aspects of pharmaceutical analysis. [, , ] These validation procedures ensure the accuracy, precision, specificity, linearity, range, and robustness of the analytical method, meeting regulatory requirements for quality control and assurance.

ANone: Data regarding the immunogenicity and potential for immunological responses to pyridostigmine bromide are not discussed in the provided research.

ANone: Specific information about the induction or inhibition of drug-metabolizing enzymes by pyridostigmine bromide is not provided in the research excerpts.

ANone: Detailed data on the biocompatibility and biodegradability of pyridostigmine bromide are not explicitly addressed in the provided research.

ANone: While the research excerpts mainly focus on pyridostigmine bromide, mentioning alternative treatments for specific conditions provides valuable context:

- Orthostatic Hypotension: Fludrocortisone is often used to treat orthostatic hypotension, and one study compared its efficacy to pyridostigmine bromide, finding fludrocortisone potentially more effective. []

ANone: Information about specific recycling and waste management strategies related to pyridostigmine bromide is not provided in the research.

ANone: The research highlights several tools and resources instrumental in advancing our understanding of pyridostigmine bromide:

- Animal Models: Rabbits and rats are valuable in vivo models for studying the pharmacokinetics, efficacy, and potential toxicity of pyridostigmine bromide. [, , , ]

- Analytical Techniques: HPLC, UV spectrophotometry, IR spectroscopy, and DSC are essential for characterizing, quantifying, and ensuring the quality of pyridostigmine bromide formulations. [, , , , , , , , ]

- Computational Chemistry: In silico methods like molecular docking simulations help explore the interactions of pyridostigmine bromide with biological targets like P-glycoprotein, providing insights into its potential for drug-transporter interactions. []

A: This year marks 70 years since the initial clinical trials of pyridostigmine bromide for myasthenia gravis. [] While those "pioneering trials" did not immediately establish its efficacy, subsequent research and clinical experience have solidified its role as a cornerstone therapy for managing this autoimmune disorder.

ANone: The research on pyridostigmine bromide exemplifies cross-disciplinary collaboration, integrating knowledge and methodologies from various fields:

- Pharmaceutical Sciences: Formulation development, analytical method development and validation, and pharmacokinetic studies are essential for optimizing drug delivery and ensuring the quality of pyridostigmine bromide products. [, , , , , , , , , , , , ]

- Pharmacology and Toxicology: Understanding the mechanism of action, efficacy, safety profile, and potential long-term effects of pyridostigmine bromide is crucial for its responsible use. [, , , , , , , , ]

- Clinical Medicine: Conducting clinical trials and evaluating patient outcomes are vital for establishing the therapeutic benefits and managing the potential risks of pyridostigmine bromide in various conditions. [, , , , , , ]

- Computational Chemistry: Employing computational tools like molecular docking simulations contributes to understanding the molecular interactions of pyridostigmine bromide with biological targets like drug transporters, enhancing our knowledge of its pharmacokinetic profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)